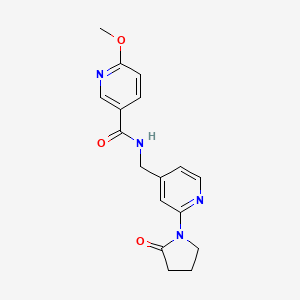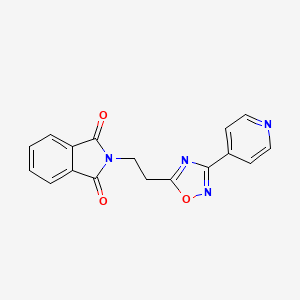
(2S)-2-(2,4,5-Trifluorophenyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(2,4,5-Trifluorophenyl)propan-1-ol, also known as TFPP, is a chiral alcohol compound that has gained significant attention in the field of organic chemistry due to its diverse applications. TFPP is a colorless liquid that is soluble in water, ethanol, and ether.
Mécanisme D'action
The mechanism of action of (2S)-2-(2,4,5-Trifluorophenyl)propan-1-ol is not well understood. However, it is believed that (2S)-2-(2,4,5-Trifluorophenyl)propan-1-ol interacts with enzymes and proteins in the body, leading to changes in their structure and function. This interaction can result in the inhibition or activation of various biological processes.
Biochemical and Physiological Effects:
(2S)-2-(2,4,5-Trifluorophenyl)propan-1-ol has been shown to have a range of biochemical and physiological effects. In one study, (2S)-2-(2,4,5-Trifluorophenyl)propan-1-ol was found to inhibit the growth of cancer cells by inducing apoptosis. (2S)-2-(2,4,5-Trifluorophenyl)propan-1-ol has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, (2S)-2-(2,4,5-Trifluorophenyl)propan-1-ol has been shown to have analgesic properties, making it a potential candidate for the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2S)-2-(2,4,5-Trifluorophenyl)propan-1-ol in lab experiments is its high chiral purity, which makes it an ideal building block for the synthesis of chiral compounds. Additionally, (2S)-2-(2,4,5-Trifluorophenyl)propan-1-ol is readily available and relatively inexpensive. However, one limitation of using (2S)-2-(2,4,5-Trifluorophenyl)propan-1-ol is its low solubility in some solvents, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the use of (2S)-2-(2,4,5-Trifluorophenyl)propan-1-ol in scientific research. One potential area of research is the development of new chiral catalysts for asymmetric catalysis. (2S)-2-(2,4,5-Trifluorophenyl)propan-1-ol could also be used in the synthesis of new pharmaceuticals and agrochemicals. Additionally, (2S)-2-(2,4,5-Trifluorophenyl)propan-1-ol could be used in the development of new chiral stationary phases for HPLC. Overall, (2S)-2-(2,4,5-Trifluorophenyl)propan-1-ol has significant potential for use in a wide range of scientific research applications.
Méthodes De Synthèse
(2S)-2-(2,4,5-Trifluorophenyl)propan-1-ol is synthesized through the reduction of 2,4,5-trifluorophenylacetone using sodium borohydride or lithium aluminum hydride. The reaction takes place in the presence of a suitable solvent such as ethanol, methanol, or tetrahydrofuran. The reduction reaction is carried out at low temperature and under an inert atmosphere to prevent the formation of unwanted byproducts.
Applications De Recherche Scientifique
(2S)-2-(2,4,5-Trifluorophenyl)propan-1-ol has been used in a wide range of scientific research applications. It is commonly used as a chiral building block in the synthesis of various pharmaceuticals, agrochemicals, and natural products. (2S)-2-(2,4,5-Trifluorophenyl)propan-1-ol is also used as a ligand in asymmetric catalysis, where it can selectively catalyze chemical reactions to yield chiral products. Additionally, (2S)-2-(2,4,5-Trifluorophenyl)propan-1-ol has been used in the synthesis of chiral stationary phases for high-performance liquid chromatography (HPLC).
Propriétés
IUPAC Name |
(2S)-2-(2,4,5-trifluorophenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-5(4-13)6-2-8(11)9(12)3-7(6)10/h2-3,5,13H,4H2,1H3/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMJPGJYEUUFKO-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC(=C(C=C1F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CC(=C(C=C1F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(2,4,5-Trifluorophenyl)propan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-methylphenoxy)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2654893.png)
![Benzyl 3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carboxylate](/img/structure/B2654896.png)

![2-ethyl-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2654902.png)
![2-{5-[3-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazol-2-yl}acetohydrazide](/img/structure/B2654905.png)
![N-(3-chloro-4-fluorophenyl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide](/img/structure/B2654906.png)
![N-Methyl-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]prop-2-enamide](/img/structure/B2654908.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2654909.png)





![ethyl 2-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxo-6-propylchromen-7-yl]oxyacetate](/img/structure/B2654916.png)